molecular formula C20H23N3O2 B15037869 N'-[(E)-(4-methylphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B15037869
M. Wt: 337.4 g/mol
InChI Key: PWLQQXLFCYZFMA-KGENOOAVSA-N
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Description

N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a hydrazide functional group, which is often associated with various biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with 4-(morpholin-4-yl)methylbenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted hydrazides depending on the halogenated compound used.

Scientific Research Applications

N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a hydrazide group and a morpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H23N3O2/c1-16-2-4-17(5-3-16)14-21-22-20(24)19-8-6-18(7-9-19)15-23-10-12-25-13-11-23/h2-9,14H,10-13,15H2,1H3,(H,22,24)/b21-14+

InChI Key

PWLQQXLFCYZFMA-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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